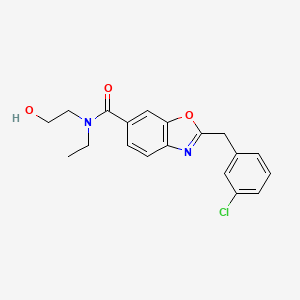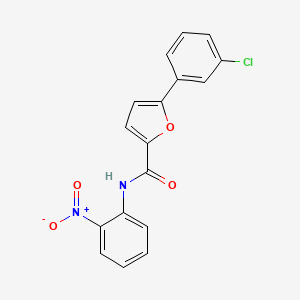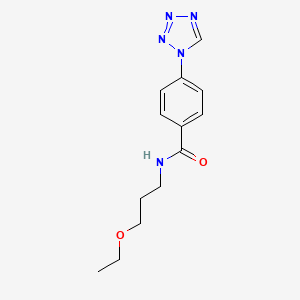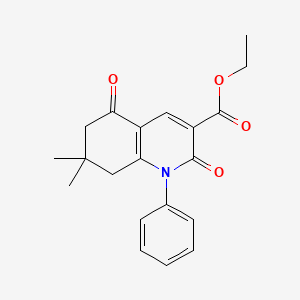
diethyl di-4-morpholinylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl di-4-morpholinylmalonate, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MEM is a malonate derivative that contains two morpholine rings and two ethyl groups, making it a unique compound with diverse properties.
Aplicaciones Científicas De Investigación
Diethyl di-4-morpholinylmalonate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. diethyl di-4-morpholinylmalonate has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Mecanismo De Acción
The mechanism of action of diethyl di-4-morpholinylmalonate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity. diethyl di-4-morpholinylmalonate has been shown to enhance the release of GABA, an inhibitory neurotransmitter, and inhibit the activity of voltage-gated sodium channels, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects
diethyl di-4-morpholinylmalonate has been reported to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures and neuropathic pain, as well as to inhibit the growth of cancer cells. diethyl di-4-morpholinylmalonate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl di-4-morpholinylmalonate has several advantages for lab experiments, including its high solubility in water and organic solvents, stability under physiological conditions, and low toxicity. However, diethyl di-4-morpholinylmalonate is a relatively new compound, and its properties and applications are still being explored. The limitations of diethyl di-4-morpholinylmalonate include its high cost and the need for further studies to determine its optimal dosage and therapeutic efficacy.
Direcciones Futuras
There are several future directions for diethyl di-4-morpholinylmalonate research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a drug candidate for the treatment of neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, diethyl di-4-morpholinylmalonate could be used as a building block for the synthesis of novel compounds with enhanced pharmacological properties.
Métodos De Síntesis
The synthesis of diethyl di-4-morpholinylmalonate involves the reaction of diethyl malonate with two equivalents of morpholine in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of diethyl di-4-morpholinylmalonate synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Propiedades
IUPAC Name |
diethyl 2,2-dimorpholin-4-ylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-3-22-13(18)15(14(19)23-4-2,16-5-9-20-10-6-16)17-7-11-21-12-8-17/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYRRAYFGXDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(N1CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)

![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)




![3-(3,4-dimethoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201193.png)